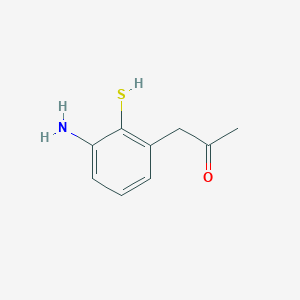

1-(3-Amino-2-mercaptophenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

1-(3-amino-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H11NOS/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,12H,5,10H2,1H3 |

InChI Key |

UTDSVKIXCJVVNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)N)S |

Origin of Product |

United States |

Structural Features and Functional Group Analysis of the Mercaptophenyl Aminophenyl Ketone Framework

The structure of 1-(3-Amino-2-mercaptophenyl)propan-2-one is characterized by a benzene (B151609) ring substituted with three key functional groups: an amino group (-NH2), a mercapto group (-SH), and a propan-2-one [-CH2C(O)CH3] moiety. The ortho-disposition of the amino and mercapto groups is a particularly noteworthy feature, creating a reactive site that is pivotal to its chemical behavior.

The interplay of these functional groups governs the molecule's reactivity. The nucleophilic character of both the amino and mercapto groups allows for a variety of reactions, including condensations and cyclizations. The adjacent ketone functionality can participate in these reactions or be a target for further chemical modification. This trifunctional arrangement within a compact aromatic framework provides a rich landscape for synthetic transformations.

Table 1: Key Functional Groups and Their Properties

| Functional Group | Chemical Formula | Key Properties |

| Amino Group | -NH₂ | Basic, Nucleophilic |

| Mercapto Group | -SH | Acidic, Nucleophilic, Prone to oxidation |

| Ketone Group | >C=O | Electrophilic carbon, Site for nucleophilic attack |

Overview of Research Directions Pertaining to Ortho Substituted Aminothiophenols and Ketone Derivatives

Research involving ortho-substituted aminothiophenols is a vibrant area of organic chemistry. These compounds are well-established precursors for the synthesis of a wide range of heterocyclic compounds, most notably benzothiazoles and phenothiazines. The reaction of ortho-aminothiophenols with various electrophiles, including ketones, aldehydes, and carboxylic acid derivatives, provides efficient routes to these important scaffolds.

The condensation of ortho-aminothiophenols with ketones, in particular, can lead to the formation of benzothiazine derivatives through an initial imine or enamine formation followed by intramolecular cyclization. The specific reaction conditions and the nature of the ketone substrate can influence the final product, allowing for the synthesis of diverse heterocyclic systems. Strong Brønsted acids have been shown to catalyze the oxidative condensation of 2-aminothiophenols with aryl alkyl ketones. researchgate.net

Significance Within Organic Synthesis and Biological Chemistry Disciplines

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned, leading to different synthetic strategies.

Strategy 1: Disconnection of the Carbon-Carbon Bond of the Propan-2-one Side Chain

A primary retrosynthetic disconnection involves breaking the bond between the phenyl ring and the propan-2-one side chain. This leads to a 3-amino-2-mercaptophenyl synthon and an acetone-derived synthon. This approach suggests a Friedel-Crafts type acylation or a related reaction to introduce the propan-2-one group onto a pre-functionalized aromatic ring. However, the presence of a free amino group can complicate traditional Friedel-Crafts reactions due to its basicity and potential to coordinate with the Lewis acid catalyst. Therefore, the amino group would likely need to be protected or introduced at a later stage.

Strategy 2: Disconnection of the Carbon-Sulfur Bond

Another logical disconnection is at the C-S bond, leading to a 1-(3-amino-2-halophenyl)propan-2-one intermediate. The mercapto group could then be introduced via nucleophilic aromatic substitution or through a metal-catalyzed coupling reaction. Alternatively, the Newman-Kwart rearrangement offers a powerful method for converting a phenol (B47542) to a thiophenol, suggesting a precursor like 1-(3-amino-2-hydroxyphenyl)propan-2-one.

Strategy 3: Disconnection of the Carbon-Nitrogen Bond

Finally, a disconnection of the C-N bond points towards a 1-(2-mercapto-3-nitrophenyl)propan-2-one precursor. The amino group can be readily obtained by the reduction of the nitro group. This is a common and effective strategy in aromatic chemistry as the nitro group is a strong directing group for electrophilic aromatic substitution and can be reliably reduced to an amine.

Based on these analyses, a plausible retrosynthetic pathway would start from a simpler substituted benzene (B151609) and sequentially introduce the required functional groups, paying close attention to their directing effects and chemical compatibility.

Direct Synthetic Routes

Direct synthetic routes to this compound can be categorized into multi-step synthesis approaches, strategies involving functional group interconversions, and the critical influence of reaction conditions.

A logical multi-step synthesis would likely commence with a commercially available substituted benzene derivative, such as a substituted phenylacetone (B166967) or a compound that can be readily converted to it.

Route A: Starting from a Phenylacetone Derivative

Nitration: Starting with phenylacetone, electrophilic nitration would be the first step. The acetylmethyl group is ortho, para-directing. However, the reaction conditions would need to be carefully controlled to favor the desired substitution pattern and avoid side reactions. Subsequent separation of isomers would be necessary.

Introduction of the Mercapto Group Precursor: A halogen could be introduced ortho to the nitro group, for instance, through chlorination or bromination of the nitrated phenylacetone.

Introduction of the Mercapto Group: The halogen can then be displaced by a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group to an amine, for which various reagents like Sn/HCl, H2/Pd-C, or sodium dithionite (B78146) can be employed.

Route B: Starting from a Substituted Aniline (B41778)

Protection of the Amino Group: To avoid interference in subsequent steps, the amino group of a starting aniline derivative would be protected, for example, as an acetanilide.

Introduction of the Propan-2-one Moiety: A Friedel-Crafts acylation with a suitable acylating agent like chloroacetone (B47974) in the presence of a Lewis acid could be performed. The directing effect of the protected amino group (ortho, para-directing) would be exploited.

Introduction of the Mercapto Group: A common method for introducing a mercapto group ortho to an amino group is the Herz reaction, which involves treatment with sulfur monochloride (S2Cl2) to form a 1,2,3-benzodithiazolium salt, followed by hydrolysis.

Deprotection: Finally, the protecting group on the nitrogen would be removed to yield the target compound.

Functional group interconversion (FGI) is a key strategy to introduce the desired functionalities at the appropriate stage of the synthesis.

Nitro to Amino: The reduction of a nitro group to an amine is a highly reliable transformation. This allows the use of the nitro group's strong electron-withdrawing and meta-directing properties during electrophilic substitution steps, followed by its conversion to the desired amino group.

Phenol to Thiophenol (Newman-Kwart Rearrangement): This rearrangement provides an efficient way to synthesize thiophenols from phenols. The corresponding 1-(3-amino-2-hydroxyphenyl)propan-2-one could be synthesized and then converted to an O-aryl thiocarbamate. Heating this intermediate would induce the rearrangement to the S-aryl thiocarbamate, which upon hydrolysis would yield the target mercapto compound.

The choice of catalysts and reaction conditions is paramount for the successful synthesis of this compound.

| Reaction Step | Catalyst/Reagent | Conditions | Impact on Yield and Selectivity |

| Nitration | HNO3/H2SO4 | Low temperature | Controls the degree of nitration and minimizes side-product formation. |

| Friedel-Crafts Acylation | AlCl3, FeCl3 | Anhydrous, inert solvent | The choice of Lewis acid and solvent can influence the regioselectivity and prevent catalyst poisoning by the amino group (if present and unprotected). |

| Nitro Group Reduction | H2/Pd-C, Sn/HCl | Mild conditions | Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The choice of reagent can be critical to avoid reduction of the ketone functionality. |

| Newman-Kwart Rearrangement | Heat or Pd catalyst | High temperatures (thermal) or milder conditions (catalytic) | The thermal method requires high temperatures, which might not be suitable for all substrates. Palladium catalysis can offer a milder alternative. |

Synthesis of Precursors and Intermediates

The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors and intermediates.

Substituted phenylacetone derivatives are crucial intermediates in one of the proposed synthetic routes. Their synthesis can be achieved through various methods.

From Substituted Phenylacetic Acids: Phenylacetic acid can be reacted with acetic anhydride (B1165640) or through other methods to form the corresponding phenylacetone. For example, the reaction of a substituted phenylacetic acid with methyllithium (B1224462) can yield the desired ketone.

Friedel-Crafts Reaction: Benzene or a substituted benzene can be reacted with chloroacetone in the presence of a Lewis acid catalyst to directly form phenylacetone. The substituents on the benzene ring will dictate the position of the acylation.

Introduction and Manipulation of Amino and Mercapto Moieties

The successful synthesis of this compound hinges on the selective introduction of the amino and mercapto groups at the ortho and meta positions relative to the propan-2-one side chain. The reactivity of these functional groups necessitates the use of protecting groups and a well-defined sequence of reactions to avoid unwanted side reactions.

A common strategy involves the functionalization of a pre-existing substituted benzene ring. For instance, a plausible route could commence with a suitable nitrophenyl derivative, which can then be elaborated to introduce the required functional groups. The order of introduction of the amino and mercapto groups is a critical consideration.

Sequential Introduction Strategy:

One logical approach is the sequential introduction of the functional groups, often starting with the installation of a nitro group, which can later be reduced to an amine. The mercapto group can be introduced via several methods, including the Newman-Kwart rearrangement or through the use of a sulfur nucleophile on a suitably activated aromatic ring.

A hypothetical synthetic sequence could involve the following key steps:

Nitration: Introduction of a nitro group onto a phenylpropan-2-one precursor. The directing effects of the substituents will determine the regioselectivity of this step.

Introduction of the Thiol Group: This can be achieved through various methods. One approach is the conversion of a phenol to a thiophenol via a thiocarbamate intermediate (Newman-Kwart rearrangement). Alternatively, a diazonium salt derived from an aniline can be reacted with a sulfur source.

Reduction of the Nitro Group: The nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Protection/Deprotection: Due to the reactivity of the amino and mercapto groups, protecting groups may be necessary during the synthesis. For example, the amino group can be protected as an acetamide, and the mercapto group can be protected as a thioether or a thioester.

The choice of reagents and reaction conditions is crucial to ensure high yields and selectivity. The following table outlines potential transformations and conditions based on established organic synthesis methodologies.

| Step | Transformation | Reagents and Conditions | Potential Challenges |

| 1 | Nitration of a Phenylpropanone Derivative | HNO₃, H₂SO₄ | Control of regioselectivity, potential for over-nitration. |

| 2 | Introduction of Mercapto Group (from Phenol) | 1. ClCSN(CH₃)₂; 2. Heat (Newman-Kwart); 3. Hydrolysis (e.g., NaOH) | Harsh conditions for the rearrangement, potential for side reactions. |

| 3 | Introduction of Mercapto Group (from Diazonium Salt) | 1. NaNO₂, HCl; 2. K⁺⁻S-C(=S)OEt (Potassium O-ethyl xanthate) | Instability of diazonium salts, handling of odorous sulfur reagents. |

| 4 | Reduction of Nitro Group | SnCl₂, HCl or H₂, Pd/C | Compatibility with other functional groups, especially the ketone. |

| 5 | Amine Protection | Acetic anhydride, pyridine | Ensuring complete protection and subsequent clean deprotection. |

| 6 | Thiol Protection | Benzyl bromide, base | Potential for S-alkylation to compete with other nucleophilic sites. |

Interactive Data Table: Hypothetical Reaction Parameters for Key Transformations

Novel and Emerging Synthetic Approaches

While classical synthetic routes provide a foundation for the synthesis of this compound, modern synthetic chemistry offers innovative strategies that can lead to more efficient, sustainable, and convergent syntheses.

Multicomponent Reactions (MCRs):

Green Chemistry Approaches:

Modern synthetic efforts are increasingly focused on environmentally benign methods. researchgate.net For the synthesis of this compound, several green chemistry principles could be applied:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields for many organic transformations, including nitration, reduction, and coupling reactions. mdpi.com

Catalytic Methods: The use of efficient and recyclable catalysts can reduce waste and improve the atom economy of the synthesis. For example, the development of catalysts for the direct C-H amination or thiolation of the aromatic ring would be a highly desirable approach.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis.

Enzymatic and Biosynthetic Routes:

Biocatalysis offers a powerful tool for the selective functionalization of organic molecules. While not yet established for this specific compound, enzymatic methods could potentially be developed for the stereoselective reduction of the ketone or the regioselective introduction of the amino or mercapto groups. Biosynthetic pathways in microorganisms could also be engineered to produce precursors to the target molecule. nih.gov

Flow Chemistry:

The following table summarizes some of the novel approaches and their potential advantages.

| Approach | Key Features | Potential Advantages |

| Multicomponent Reactions | Three or more reactants in one pot. | High atom economy, reduced reaction time, simplified purification. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Faster reaction rates, higher yields, improved selectivity. |

| Catalytic C-H Functionalization | Direct introduction of functional groups onto C-H bonds. | Increased step-economy, reduced pre-functionalization steps. |

| Flow Chemistry | Continuous processing of reagents. | Enhanced safety, scalability, and process control. |

The continued exploration of these novel synthetic strategies will undoubtedly lead to more efficient and sustainable routes for the preparation of this compound and other valuable fine chemicals.

Reactions of the Ketone Moiety

The ketone functional group in this compound is a primary site for chemical reactions, exhibiting typical carbonyl reactivity.

The carbonyl carbon of the propan-2-one side chain is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. The rate and reversibility of this addition are dependent on the nature of the attacking nucleophile.

Strong nucleophiles, such as Grignard reagents and organolithium compounds, undergo irreversible addition to the ketone, forming tertiary alcohols. Reductions with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) also proceed via nucleophilic addition of a hydride ion to furnish the corresponding secondary alcohol, 1-(3-amino-2-mercaptophenyl)propan-2-ol.

Weaker nucleophiles, such as water, alcohols, and amines, can also add to the carbonyl group, but these reactions are typically reversible. The presence of the neighboring amino and mercapto groups can influence the reactivity of the ketone through both electronic and steric effects.

| Nucleophile | Product Type | Reaction Conditions | Reversibility |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF | Irreversible |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Anhydrous ether or THF | Irreversible |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol | Irreversible |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ether, followed by aqueous workup | Irreversible |

| Water (H₂O) | Gem-diol (Hydrate) | Acid or base catalysis | Reversible |

| Alcohols (R-OH) | Hemiketal/Ketal | Acid catalysis | Reversible |

| Primary Amines (R-NH₂) | Imine (Schiff base) | Mildly acidic conditions | Reversible |

The juxtaposition of the ketone, amino, and mercapto groups in this compound provides a fertile ground for intramolecular condensation and cyclization reactions, leading to the formation of various heterocyclic structures. These reactions are often catalyzed by acids or bases.

One of the most significant reaction pathways involves the condensation of the ketone with the adjacent amino group, often following an initial nucleophilic attack. This can lead to the formation of seven-membered rings. For instance, in the presence of an acid catalyst, the amino group can attack the carbonyl carbon, and subsequent dehydration can lead to the formation of a dihydrodiazepine ring system.

However, the most well-documented reactions for the analogous 2-aminothiophenols involve condensation with ketones to form benzothiazoles and 1,4-benzothiazines. In the case of this compound, an intramolecular cyclization is highly plausible. Acid-catalyzed intramolecular condensation between the amino group and the ketone can lead to the formation of a seven-membered 1,5-benzothiazepine (B1259763) derivative. Alternatively, base-catalyzed reactions can also facilitate cyclization.

The reaction of 2-aminothiophenols with α-haloketones is a well-established method for the synthesis of 1,4-benzothiazines. While the ketone in the target molecule is not α-halogenated, this reactivity highlights the propensity of the 2-aminothiophenol (B119425) moiety to undergo cyclization with ketone-containing structures. It is proposed that under certain conditions, this compound could undergo an intramolecular cyclization to form a tricyclic system.

| Reaction Type | Product | Catalyst | Key Intermediate |

| Intramolecular Condensation | 1,5-Benzothiazepine derivative | Acid (e.g., p-TsOH) | Iminium ion |

| Intramolecular Cyclization | Tricyclic heterocycle | Base (e.g., NaOH) | Enolate |

Reactivity of the Mercapto Group

The mercapto (-SH) group is a versatile functional group that can participate in a variety of reactions, including thiol-disulfide exchange, oxidation, and nucleophilic attack.

Thiols can react with disulfides in a process known as thiol-disulfide exchange. This is a reversible reaction where the thiol group of one molecule attacks the disulfide bond of another, leading to the formation of a new disulfide and a new thiol. The reaction is typically initiated by a thiolate anion, which is a more potent nucleophile than the neutral thiol. The rate of this exchange is pH-dependent, as a higher pH favors the formation of the thiolate.

In the context of this compound, this reaction could occur with other disulfide-containing molecules, or it could lead to the formation of a dimeric disulfide of the compound itself under oxidative conditions. The mechanism involves the nucleophilic attack of the thiolate on one of the sulfur atoms of the disulfide bond, proceeding through a trigonal bipyramidal transition state.

The sulfur atom of the mercapto group is susceptible to oxidation, and can be converted to higher oxidation states, primarily sulfoxides and sulfones. The extent of oxidation depends on the nature of the oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as hydrogen peroxide under controlled conditions or sodium periodate, can selectively oxidize the thiol to a sulfoxide. Stronger oxidizing agents, such as potassium permanganate (B83412) or excess hydrogen peroxide, will typically lead to the formation of the corresponding sulfone. The oxidation of the thiol group can significantly alter the electronic properties and biological activity of the molecule.

| Oxidizing Agent | Product | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) (1 equiv.) | Sulfoxide | Stoichiometric amount, controlled temperature |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous solution |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing conditions |

| Hydrogen Peroxide (H₂O₂) (excess) | Sulfone | Excess reagent, often with a catalyst |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide/Sulfone | Stoichiometry dependent |

The mercapto group is nucleophilic, and its nucleophilicity is significantly enhanced upon deprotonation to form the thiolate anion (-S⁻). The acidity of the thiol proton in 2-aminothiophenol derivatives is influenced by the electronic effects of the substituents on the aromatic ring. The amino group at the meta-position is expected to have a modest electron-donating effect, which would slightly decrease the acidity of the thiol compared to unsubstituted thiophenol.

The thiolate anion is a soft nucleophile and readily participates in S-alkylation reactions with alkyl halides and other electrophiles to form thioethers. The formation of the thiolate is typically achieved by treatment with a base, such as sodium hydroxide (B78521) or sodium ethoxide. The high nucleophilicity of the thiolate makes it a key reactive species in many of the transformations of this compound. Thiols are generally more nucleophilic than alcohols. libretexts.org

Reactivity of the Amino Group

The primary amino group in this compound is a key site of nucleophilicity, readily participating in a variety of chemical reactions.

The amino group of this compound is expected to undergo typical reactions of primary aromatic amines. One of the most common transformations is acylation to form amides. This can be achieved by reacting the compound with acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the hydrogen halide or carboxylic acid byproduct.

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The reactivity of the amino group can be influenced by the electronic nature of the substituents on the aromatic ring.

| Acylating Agent | Reaction Conditions | Product | Notes |

|---|---|---|---|

| Acetyl Chloride | Pyridine, 0 °C to room temperature | N-(3-acetyl-2-mercaptophenyl)acetamide | A standard method for the introduction of an acetyl group. |

| Benzoyl Chloride | 10% NaOH (aq), room temperature | N-(3-benzoyl-2-mercaptophenyl)benzamide | Known as the Schotten-Baumann reaction. |

| Acetic Anhydride | Room temperature or gentle heating | N-(3-acetyl-2-mercaptophenyl)acetamide | A milder alternative to acetyl chloride. |

Beyond acylation, the amino group can also participate in alkylation reactions, although selectivity can be a challenge, with the potential for over-alkylation to form secondary and tertiary amines.

The proximate positioning of the amino and mercapto groups on the aromatic ring facilitates a variety of cyclization reactions, leading to the formation of sulfur-containing heterocyclic systems. These reactions are often triggered by the interaction of the amino group with a suitable electrophile, followed by an intramolecular nucleophilic attack by the mercapto group.

For instance, reaction with aldehydes or ketones can lead to the formation of benzothiazine derivatives. The initial step is the formation of a Schiff base (imine) between the amino group and the carbonyl compound. This is followed by an intramolecular cyclization where the mercapto group attacks the imine carbon. Subsequent dehydration or oxidation can lead to the final heterocyclic product.

Reactions of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino and mercapto groups.

Both the amino (-NH₂) and mercapto (-SH) groups are ortho, para-directing activators for electrophilic aromatic substitution. libretexts.orglibretexts.org The amino group is a strong activator, while the mercapto group is a moderate activator. The propan-2-one substituent, being an acyl group, is a deactivating meta-director. The directing effects of the activating groups are generally dominant.

Considering the positions on the benzene ring relative to the existing substituents, the potential sites for electrophilic attack are C4 and C6. The C4 position is para to the amino group and ortho to the mercapto group. The C6 position is ortho to both the amino and mercapto groups. Steric hindrance from the adjacent propan-2-one and mercapto groups might influence the regioselectivity, potentially favoring substitution at the less hindered C4 position.

| Electrophilic Reagent | Reaction Type | Major Product(s) | Notes |

|---|---|---|---|

| Br₂/FeBr₃ | Bromination | 1-(5-Bromo-3-amino-2-mercaptophenyl)propan-2-one | Substitution is directed by the activating amino and mercapto groups. |

| HNO₃/H₂SO₄ | Nitration | 1-(3-Amino-2-mercapto-5-nitrophenyl)propan-2-one | Harsh conditions may lead to oxidation of the mercapto group. |

| SO₃/H₂SO₄ | Sulfonation | 4-Amino-5-(2-oxopropyl)-3-mercaptobenzenesulfonic acid | The sulfonic acid group is introduced onto the ring. |

Halogenation of the aromatic ring, for example, with bromine in the presence of a Lewis acid, would likely lead to the introduction of a halogen atom at the C4 or C6 position. The resulting halo-substituted derivative is a versatile intermediate for further functionalization.

The halogen atom can be replaced by a variety of other functional groups through transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling reaction with a boronic acid could be used to form a new carbon-carbon bond, introducing an aryl or alkyl group. nih.gov Similarly, a Buchwald-Hartwig amination could be employed to form a new carbon-nitrogen bond, introducing a new amino group. nih.govresearchgate.net

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems

The presence of the amino, mercapto, and ketone functionalities within the same molecule provides a powerful platform for the synthesis of a variety of heterocyclic systems through intramolecular cyclization. These reactions are often promoted by acid or base catalysis.

One of the most probable intramolecular cyclization pathways involves the reaction between the amino group and the ketone. Under acidic conditions, the ketone can be protonated, making it more electrophilic and susceptible to nucleophilic attack by the amino group. This would lead to the formation of a seven-membered ring, a dihydrobenzothiazepine derivative, after dehydration.

Alternatively, the mercapto group could also participate in cyclization reactions. For example, in the presence of an oxidizing agent, the mercapto group could react with the enol or enolate of the ketone to form a sulfur-containing heterocycle. The specific reaction conditions would determine the final product. The condensation of o-aminothiophenols with ketones is a known method for the synthesis of 2,2-disubstituted benzothiazolines. nih.gov

Formation of Sulfur-Nitrogen Containing Heterocycles

The proximate positioning of the amino and mercapto functionalities in this compound facilitates the formation of fused sulfur-nitrogen containing heterocycles. The most common and well-documented reaction pathway involves the intramolecular condensation between the ketone carbonyl group and the amino and thiol groups. This reaction is analogous to the widely utilized synthesis of 1,5-benzothiazepines from 2-aminothiophenols and α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds. jgtps.comnih.gov

In the case of this compound, an intramolecular reaction is highly favored. The reaction is typically initiated by the nucleophilic attack of the amino group on the carbonyl carbon of the propan-2-one side chain, forming a transient hemiaminal intermediate. This is followed by the nucleophilic attack of the thiol group, leading to the formation of a seven-membered ring. Subsequent dehydration results in the formation of a 2,3-dihydro-1,5-benzothiazepine derivative. Specifically, the expected product from the intramolecular cyclization of this compound is 2-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one .

The general mechanism for this type of cyclization is outlined below:

Initial Nucleophilic Attack: The primary amino group attacks the electrophilic carbonyl carbon of the ketone.

Hemiaminal Formation: A cyclic hemiaminal intermediate is formed.

Thiol Attack and Ring Closure: The thiol group attacks an appropriate carbon, leading to the closure of the seven-membered ring.

Dehydration: Elimination of a water molecule yields the stable 1,5-benzothiazepine ring system.

This reaction pathway is a cornerstone in the synthesis of a wide array of biologically active 1,5-benzothiazepine derivatives. derpharmachemica.com

Stereochemical Aspects and Chiral Synthesis Considerations

The intramolecular cyclization of this compound to form 2-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one results in the creation of a stereocenter at the C2 position of the benzothiazepine (B8601423) ring, where the methyl group is attached. Consequently, the product can exist as a racemic mixture of two enantiomers, (R)-2-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one and (S)-2-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

The development of enantioselective methods for the synthesis of 1,5-benzothiazepine derivatives is of significant interest due to the stereospecific bioactivity often observed in chiral drug molecules. Several strategies have been developed for the asymmetric synthesis of the 1,5-benzothiazepine core.

One prominent approach involves the use of chiral catalysts in the reaction of 2-aminothiophenols with prochiral substrates. For example, an enantioselective sulfa-Michael-cyclization reaction has been developed for the synthesis of N-H-free 1,5-benzothiazepines using a chiral N,N'-dioxide/Yb(OTf)₃ complex, achieving excellent enantioselectivities (up to 96% ee). nih.gov Another method employs an organocatalyzed sulfa-Michael reaction of α,β-unsaturated N-acyl pyrazoles with 2-aminothiophenols, followed by lactamization, to produce N-unprotected 2,3-dihydro-1,5-benzothiazepinones in high yields and enantioselectivities. nih.govresearchgate.net

Furthermore, asymmetric hydrogenation of unsaturated cyclic NH lactams has been reported for the synthesis of chiral 1,5-benzothiazepines with high yields and excellent ee values. researchgate.net These methods provide a foundation for the potential chiral synthesis of 2-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, either by direct enantioselective cyclization of a suitable precursor derived from this compound or by resolution of the racemic mixture.

The stereochemistry of 1,5-benzothiazepine derivatives plays a crucial role in their pharmacological activity. For instance, the well-known drug Diltiazem, a calcium channel blocker, has specific stereoisomers that exhibit different potencies. nih.gov This underscores the importance of controlling the stereochemistry during the synthesis of such compounds.

The table below highlights some approaches to the asymmetric synthesis of 1,5-benzothiazepine derivatives, which could be conceptually applied to the synthesis of chiral derivatives of the title compound.

| Synthetic Approach | Chiral Source/Catalyst | Product Type | Achieved Enantioselectivity (ee) | Reference(s) |

| Enantioselective Sulfa-Michael-Cyclization | Chiral N,N'-dioxide/Yb(OTf)₃ complex | N-H-Free 1,5-Benzothiazepines | Up to 96% | nih.gov |

| Organocatalyzed Sulfa-Michael Reaction | Chiral Organocatalyst | N-Unprotected 2,3-dihydro-1,5-benzothiazepinones | Good to excellent | nih.govresearchgate.net |

| Asymmetric Hydrogenation | Chiral Catalyst | Chiral 1,5-Benzothiazepines | Up to >99% | researchgate.net |

| Asymmetric Reduction of Prochiral Ketone | NaBH₄ and Chiral α-Amino Acids | (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | 95% (for cis-isomers) | researchgate.net |

Derivatization and Analogue Development Based on 1 3 Amino 2 Mercaptophenyl Propan 2 One

Design Principles for Structural Modification

The design of derivatives and analogues of 1-(3-Amino-2-mercaptophenyl)propan-2-one is guided by established principles of medicinal chemistry. The core strategy involves systematically modifying the three primary regions of the molecule: the phenyl ring, the ketone side chain, and the amino and mercapto functional groups. The primary objectives of these modifications are to enhance potency, improve selectivity for biological targets, optimize pharmacokinetic properties, and reduce potential toxicity.

Structural modifications are planned to explore the impact of electronic and steric effects on the molecule's activity. By introducing a variety of substituents with different properties, researchers aim to identify key interactions between the compound and its biological target. This rational design approach is fundamental to the development of new chemical entities with improved therapeutic profiles.

Synthesis of Analogues with Varied Substituents

The synthesis of analogues of this compound is a key area of investigation, with efforts directed at modifying all major components of the parent structure.

Modification of the Phenyl Ring Substituents

Alterations to the phenyl ring are a primary focus of analogue synthesis. The introduction of various substituents allows for the systematic evaluation of their effects on the compound's biological activity. The strategic placement of electron-donating and electron-withdrawing groups can modulate the electronic environment of the entire molecule, potentially influencing its binding affinity and reactivity.

Table 1: Examples of Phenyl Ring Modifications

| Position of Substitution | Type of Substituent | Rationale |

| 4-position | Halogens (F, Cl, Br) | To investigate the impact of electronegativity and size on activity. |

| 5-position | Alkyl groups (e.g., methyl, ethyl) | To explore steric effects and lipophilicity. |

| 4-position | Methoxy group | To introduce an electron-donating group and assess its electronic influence. |

Derivatization of the Ketone Side Chain

The ketone side chain presents another valuable site for modification. Altering the length and branching of the alkyl chain attached to the carbonyl group can provide insights into the spatial requirements of the target's binding pocket. Furthermore, the ketone itself can be derivatized to explore other types of interactions.

Table 2: Examples of Ketone Side Chain Derivatizations

| Modification | Synthetic Approach | Potential Impact |

| Chain extension | Reaction with appropriate alkyl halides | To probe the size of the binding pocket. |

| Formation of oximes | Reaction with hydroxylamine | To introduce hydrogen bonding capabilities. |

| Reduction to alcohol | Reduction with sodium borohydride (B1222165) | To remove the carbonyl and assess its importance for activity. |

Alterations to the Amino and Mercapto Groups

The amino and mercapto groups are critical for the molecule's chemical properties and potential biological interactions. Their modification is a key strategy in analogue development. Derivatization of the amino group can alter the compound's basicity and hydrogen bonding capacity, while modification of the mercapto group can influence its nucleophilicity and potential for metal chelation.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful tool in drug design, and its application to this compound is an area of active consideration. This strategy involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacological profile.

For the mercapto group, potential bioisosteres include hydroxyl or small alkylthio groups. The amino group could be replaced with a hydroxyl or methylamino group to fine-tune its hydrogen bonding potential. The exploration of bioisosteric replacements for the phenyl ring itself, such as thiophene (B33073) or pyridine, is also a promising avenue for developing novel analogues with distinct properties.

Preparation of Prodrug Forms for Mechanistic Studies

To facilitate mechanistic studies and potentially improve the pharmacokinetic properties of this compound, the development of prodrug forms is being explored. A common strategy involves the temporary masking of the reactive amino and mercapto groups. For instance, the amino group can be acylated to form an amide, which can be hydrolyzed in vivo to release the active parent compound. Similarly, the mercapto group can be converted into a thioester. These prodrugs can help to protect the molecule from premature metabolism and improve its absorption and distribution. The systematic design and synthesis of such prodrugs will be instrumental in elucidating the mechanism of action and optimizing the therapeutic potential of this promising chemical scaffold.

Computational Chemistry and Theoretical Characterization of 1 3 Amino 2 Mercaptophenyl Propan 2 One and Its Derivatives

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to determine the optimized geometry and electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry can be optimized to its lowest energy state. scispace.com This process yields crucial information on bond lengths, bond angles, and dihedral angles.

For a molecule like 1-(3-Amino-2-mercaptophenyl)propan-2-one, DFT calculations would reveal the precise spatial arrangement of the amino, mercapto, and propan-2-one substituents on the phenyl ring. Studies on related compounds, such as aminothiophenol (ATP), have utilized DFT to understand their structural parameters and vibrational modes. rsc.orgresearchgate.net These calculations are fundamental for all subsequent theoretical analyses.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenyl-Substituted Compound (Calculated using DFT)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.40 Å |

| C-S | ~1.77 Å | |

| C-N | ~1.40 Å | |

| C=O | ~1.23 Å | |

| Bond Angle | C-S-H | ~98° |

| C-N-H | ~112° | |

| C-C-C (propanone) | ~116° | |

| Dihedral Angle | C-C-S-H | Varies |

Note: This data is illustrative and based on typical values for similar functional groups.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. chemistrysteps.comlibretexts.orglumenlearning.com For a flexible molecule like this compound, rotation around single bonds, particularly the C-C bond connecting the phenyl ring to the propan-2-one moiety, can lead to various conformers.

By systematically rotating key dihedral angles and performing energy calculations for each conformation, an energy landscape can be constructed. This landscape identifies the most stable conformers (global and local minima) and the energy barriers between them. Such studies are crucial for understanding how the molecule might adopt specific shapes to interact with biological targets. nih.gov

Table 2: Illustrative Relative Energies of Different Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 60° | 0.00 |

| 2 | 180° | +2.5 |

Note: This data is hypothetical and serves to illustrate the concept of a conformational energy landscape.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netwolfram.comresearchgate.netchemrxiv.orgproteopedia.org The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the mercapto group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, making them potential sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.comnih.govrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electron donation and acceptance in chemical reactions.

Table 3: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Note: These values are illustrative and would be determined by specific DFT calculations.

Docking Studies and Molecular Dynamics Simulations for Target Interaction Hypothesis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. anncaserep.comscholarsresearchlibrary.commdpi.comwjarr.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. By docking this compound and its derivatives into the active site of a relevant biological target, their binding affinity and interactions can be estimated.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.netnih.govmdpi.comunipa.it MD simulations provide insights into the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules in the interaction.

Table 4: Illustrative Docking Scores against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -7.5 | TYR 84, SER 122 |

| Derivative A | -8.2 | TYR 84, SER 122, PHE 256 |

Note: This data is for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which can aid in its experimental characterization.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.comwiley.comidc-online.comnih.govnih.gov These predictions, when compared with experimental spectra, can help in the structural elucidation of the compound and its derivatives.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. biorxiv.orgnih.govuci.eduscm.combiorxiv.org This is useful for identifying the characteristic vibrational modes of the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. semanticscholar.orgmdpi.comnih.govnih.govresearchgate.net This information is valuable for understanding the electronic properties of the molecule.

Table 5: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) - CH3 | 2.1 |

| 13C NMR | Chemical Shift (ppm) - C=O | 205 |

| IR | Vibrational Frequency (cm-1) - C=O stretch | 1715 |

Note: These are representative values and would require specific calculations for accuracy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.netmdpi.comnih.gov By developing a QSAR model for a series of derivatives of this compound, the biological activity of new, unsynthesized derivatives can be predicted.

The process involves calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for a set of compounds with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such models can guide the design of more potent and selective compounds.

Spectroscopic and Advanced Structural Elucidation Techniques for 1 3 Amino 2 Mercaptophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural map of 1-(3-Amino-2-mercaptophenyl)propan-2-one can be constructed.

Proton NMR (¹H NMR) Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring are anticipated to appear in the downfield region, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the ring will lead to a specific splitting pattern for these protons. The methylene (B1212753) (-CH2-) protons adjacent to the aromatic ring and the carbonyl group are expected to resonate as a singlet in the range of 3.5-4.0 ppm. The methyl (-CH3) protons of the propan-2-one moiety would likely appear as a sharp singlet further upfield, around 2.1-2.5 ppm. The protons of the amino (-NH2) and mercapto (-SH) groups are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -CH2- | 3.5 - 4.0 | Singlet |

| -CH3 | 2.1 - 2.5 | Singlet |

| -NH2 | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the ketone group is expected to be the most downfield signal, typically appearing in the range of 200-210 ppm. The aromatic carbons will produce a set of signals between 110 and 150 ppm. The specific chemical shifts will be influenced by the electron-donating effects of the amino and mercapto groups. The methylene carbon (-CH2-) is predicted to resonate around 40-50 ppm, while the methyl carbon (-CH3) will be the most upfield signal, expected in the range of 25-35 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 200 - 210 |

| Aromatic-C | 110 - 150 |

| -CH2- | 40 - 50 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.

Correlation SpectroscopY (COSY): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would primarily show correlations between the adjacent aromatic protons, helping to definitively assign their positions on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal of the methylene group would show a cross-peak with the methylene carbon signal in the HSQC spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This would allow for the direct confirmation of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the molecule, providing further confirmation of its chemical formula (C₉H₁₁NOS). By comparing the experimentally determined exact mass with the calculated mass for the proposed formula, a high degree of confidence in the compound's identity can be achieved.

Analysis of the fragmentation pathways through tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide valuable structural information. Key fragmentation pathways would likely involve the loss of small neutral molecules or radicals.

Predicted Fragmentation Data for this compound

| m/z (Predicted) | Possible Fragment |

|---|---|

| 182.06 | [M+H]⁺ |

| 164.05 | [M+H - H₂O]⁺ |

| 139.04 | [M+H - CH₃CO]⁺ |

These predicted fragmentation patterns, in conjunction with NMR data, would provide a comprehensive and robust structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine (NH₂), mercapto (-SH), and carbonyl (C=O) functionalities, as well as the aromatic ring.

The primary amine group would typically show a pair of N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The S-H stretching vibration of the mercapto group is expected to produce a weak absorption band in the range of 2550-2600 cm⁻¹. A strong absorption band, characteristic of the C=O stretching of the ketone, would be anticipated around 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium |

| Mercaptan (S-H) | Stretch | 2550-2600 | Weak |

| Carbonyl (C=O) | Stretch | 1700-1725 | Strong |

| Aromatic (C=C) | Stretch | 1450-1600 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3000-3100 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound, namely the substituted benzene ring and the carbonyl group, are expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The phenyl ring is anticipated to exhibit π → π* transitions. The presence of the amino and mercapto substituents, which are strong auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. Additionally, the carbonyl group will have a weaker n → π* transition at a longer wavelength. The exact positions and intensities (molar absorptivity, ε) of these absorptions would be influenced by the solvent polarity.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Substituted Phenyl Ring | π → π* | 200-280 |

X-ray Crystallography for Solid-State Molecular Structure and Regioselectivity Confirmation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com This technique would provide unequivocal confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction analysis would definitively establish the regioselectivity of the substitution pattern on the benzene ring, confirming the positions of the amino, mercapto, and propan-2-one groups relative to each other. Furthermore, it would reveal the conformation of the propan-2-one side chain with respect to the aromatic ring and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine and mercaptan groups, which dictate the crystal packing.

As of the current literature survey, a crystal structure for this compound has not been reported. Therefore, experimental crystallographic data, as would be presented in a standard crystallographic information file (CIF), is not available.

Table 3: Required X-ray Crystallography Data (Hypothetical)

| Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Key Bond Lengths (Å) | C-N, C-S, C=O, Aromatic C-C |

| Key Bond Angles (°) | Angles defining molecular geometry |

Exploration of Preclinical Biological Interactions and Mechanisms of 1 3 Amino 2 Mercaptophenyl Propan 2 One

Investigation of Molecular Targets and Binding Mechanisms

Enzyme Inhibition or Activation Studies

There is no specific information available in the scientific literature regarding studies on the inhibition or activation of enzymes by 1-(3-Amino-2-mercaptophenyl)propan-2-one. While related compounds, such as 3-amino-2-hydroxy-propionaldehyde derivatives, have been investigated as inhibitors of metallo-aminopeptidases, similar studies for the target compound have not been reported.

Protein-Ligand Interaction Analysis (e.g., Covalent Bonding with Nucleophilic Sites on Biomolecules)

Detailed analyses of protein-ligand interactions, including the potential for covalent bonding between this compound and biological macromolecules, are not documented. The presence of a mercapto (-SH) and an amino (-NH2) group, both of which can be nucleophilic, suggests a potential for covalent interactions with electrophilic sites on biomolecules. However, without experimental data, this remains a theoretical consideration.

Modulation of Cellular Signaling Pathways

There is no available research that describes the effects of this compound on any cellular signaling pathways.

Cellular Bioactivity in Preclinical Models

In vitro Cellular Pathway Modulation Studies

No in vitro studies have been published that investigate the modulation of specific cellular pathways by this compound.

Mechanistic Insights into Antiproliferative or Antimicrobial Effects

There is no published evidence to suggest that this compound possesses antiproliferative or antimicrobial properties. Consequently, no mechanistic studies have been reported. While some related aminopropanone derivatives have been explored for such activities, these findings cannot be directly extrapolated to the specific compound .

Reactivity with Biological Thiols and Redox Homeostasis

Following a comprehensive search of scientific literature and chemical databases, no specific research findings were identified regarding the direct interaction of this compound with biological thiols such as glutathione (B108866) or cysteine, nor its effects on cellular redox homeostasis. The available literature primarily focuses on the synthesis and chemical reactivity of its precursors, namely o-aminothiophenols, with various ketones.

These studies indicate that the reaction between an o-aminothiophenol and an α-haloketone (such as bromoacetone, a potential precursor to the propan-2-one side chain) typically leads to cyclization products, forming heterocyclic structures like benzothiazines or thiazoles. This suggests that this compound may be a transient intermediate in such reactions rather than an isolated, stable compound that has been subjected to detailed biological investigation.

Consequently, there is a lack of published data to construct a detailed analysis or data tables concerning the reactivity of this compound with biological thiols or its influence on the delicate balance of redox homeostasis in biological systems. Further research would be necessary to elucidate any potential interactions and biological mechanisms of this specific compound.

Structure Activity Relationship Sar Studies for 1 3 Amino 2 Mercaptophenyl Propan 2 One Analogues

Impact of Substituent Variations on Preclinical Biological Response

Despite a thorough investigation, no specific preclinical studies detailing the systematic variation of substituents on the 1-(3-Amino-2-mercaptophenyl)propan-2-one scaffold and the corresponding impact on biological response were identified in the public domain. Research in medicinal chemistry often involves the synthesis of a series of analogues where functional groups on the aromatic ring or the propanone side chain are modified to probe interactions with biological targets. For example, altering the nature and position of substituents on the phenyl ring can influence electronic properties, lipophilicity, and steric hindrance, which in turn can significantly affect biological activity. Similarly, modifications to the propanone moiety could impact the compound's reactivity and metabolic stability. However, for this specific class of compounds, such detailed SAR data, including data tables comparing the activity of different analogues, are not available in the reviewed literature.

Role of Stereochemistry in Molecular Recognition

The role of stereochemistry is a fundamental concept in molecular recognition, as the three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological macromolecules such as enzymes and receptors. mdpi.com The this compound molecule itself is achiral. However, the introduction of substituents could potentially create chiral centers, leading to enantiomers or diastereomers. The differential biological activity of such stereoisomers would provide valuable insights into the topology of their binding site. A comprehensive literature search did not yield any studies that specifically investigate the synthesis of chiral analogues of this compound or evaluate the influence of their stereochemistry on molecular recognition and biological activity.

Pharmacophore Elucidation and Molecular Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.it This process typically involves the analysis of a set of active compounds to derive a common feature hypothesis. unina.it Subsequent molecular modeling and docking studies can then be used to refine this model and understand the binding mode of the ligands with their target. nih.gov The search for published research on pharmacophore elucidation and molecular modeling specifically for analogues of this compound did not uncover any relevant studies. Such research would be instrumental in designing new, potentially more potent, compounds based on a validated pharmacophore model.

Correlation between Physicochemical Descriptors and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov These properties, known as molecular descriptors, can include parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). researchgate.net A successful QSAR model can provide a deeper understanding of the factors driving biological activity. No QSAR studies correlating the physicochemical descriptors of this compound analogues with their biological activity have been reported in the available scientific literature.

Development of Predictive Models for Analogues

Building upon QSAR and pharmacophore modeling, predictive models can be developed to forecast the biological activity of novel, unsynthesized analogues. nih.govresearchgate.netmdpi.com These in silico tools are invaluable in prioritizing synthetic efforts and guiding the design of more effective compounds. The development of such models requires a substantial dataset of compounds with known structures and corresponding biological activities. Given the absence of published SAR data for analogues of this compound, no predictive models have been developed or reported for this specific chemical series.

Based on an extensive review of the scientific literature, there is a notable absence of published research on the structure-activity relationships of this compound analogues. While the principles of SAR, stereochemistry, pharmacophore modeling, and QSAR are well-established in the field of medicinal chemistry, their specific application to this class of compounds has not been documented in publicly accessible sources. This indicates that this particular chemical scaffold may be underexplored or that the research is proprietary and not publicly disclosed. Future research in this area would be necessary to elucidate the SAR for this compound series and to explore its potential for biological applications.

Applications in Advanced Organic Synthesis and Ligand Design

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of amino, mercapto, and ketone functionalities makes 1-(3-Amino-2-mercaptophenyl)propan-2-one a highly valuable and versatile building block in the synthesis of complex organic molecules. evitachem.com The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks. This versatility is crucial in fields like medicinal and materials chemistry, where the synthesis of molecules with specific functions is a primary goal. researchgate.net

The amino group can act as a nucleophile or be transformed into a wide range of other functional groups. Similarly, the mercapto group's reactivity allows for the formation of thioethers, disulfides, or its participation in cyclization reactions. The ketone moiety can undergo reactions such as aldol (B89426) condensations, reductions to alcohols, or serve as an anchor point for further molecular elaboration. The interplay of these functional groups provides chemists with a powerful tool for diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules from a common starting material. mdpi.com

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Potential Reactions | Resulting Structures |

| Amino (-NH2) | Acylation, Alkylation, Diazotization | Amides, Secondary/Tertiary Amines, Azo Compounds |

| Mercapto (-SH) | Alkylation, Oxidation, Cyclization | Thioethers, Disulfides, Thiophenes, Thiazoles |

| Ketone (C=O) | Reduction, Aldol Condensation, Grignard Reaction | Secondary Alcohols, α,β-Unsaturated Ketones, Tertiary Alcohols |

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. researchgate.netmdpi.com this compound is an ideal precursor for the synthesis of a variety of novel heterocyclic scaffolds. The proximate amino and mercapto groups can readily participate in condensation reactions with various electrophiles to form fused heterocyclic systems.

For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzothiazoles, a class of compounds known for a broad spectrum of pharmacological activities. Similarly, condensation with aldehydes or ketones can yield dihydrobenzothiazines. The ketone functionality on the side chain can also be involved in cyclization reactions, potentially leading to the formation of more complex, polycyclic heterocyclic systems. The ability to generate diverse heterocyclic structures from a single precursor is a significant advantage in the quest for new bioactive molecules. semanticscholar.org

Role in the Development of Metal-Organic Frameworks or Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. hhu.demdpi.com These materials have garnered immense interest due to their high porosity, tunable structures, and potential applications in gas storage, catalysis, and sensing. mdpi.comuab.cat The structure of this compound, with its multiple coordination sites (the amino and mercapto groups), makes it a promising candidate for use as a ligand in the synthesis of novel MOFs and CPs. rsc.org

The amino and mercapto groups can coordinate to metal centers, forming stable chelate rings and extending into one-, two-, or three-dimensional networks. mdpi.comrsc.org The specific coordination geometry and the nature of the metal ion will dictate the final architecture and properties of the resulting framework. rsc.org The presence of the propan-2-one side chain could also influence the framework's topology and potentially offer a site for post-synthetic modification, allowing for the fine-tuning of the material's properties for specific applications. nih.govgoogle.com

Application in Probe Development for Biochemical Studies

Fluorescent probes are indispensable tools in biochemical research, enabling the visualization and tracking of biological molecules and processes. The design of effective probes often relies on incorporating environmentally sensitive fluorophores into molecules that can selectively interact with a target of interest. While this compound itself is not inherently fluorescent, its reactive functional groups provide a scaffold for the attachment of fluorogenic moieties.

The amino group can be readily derivatized with a fluorophore, while the mercapto group can act as a specific binding site for certain biological targets, such as cysteine residues in proteins or heavy metal ions. The ketone functionality could also be utilized to link the molecule to other biomolecules or surfaces. The strategic combination of a reporting unit (fluorophore) and a recognition element (the aminomercaptophenyl core) could lead to the development of novel probes for studying a range of biochemical phenomena.

Precursor for Pharmacologically Active Intermediates

The synthesis of new therapeutic agents is a cornerstone of medicinal chemistry. nih.gov The structural motifs present in this compound are found in various pharmacologically active compounds. The aminophenyl and mercaptophenyl moieties are present in drugs with a wide range of activities. researchgate.net Therefore, this compound serves as a valuable intermediate for the synthesis of new drug candidates. nih.gov

Derivatization of the amino, mercapto, or ketone groups can lead to a diverse array of molecules with potential therapeutic applications. For example, modification of the amino group could lead to the synthesis of novel sodium channel blockers, which have applications in the treatment of stroke. nih.gov Furthermore, the heterocyclic scaffolds that can be synthesized from this precursor are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netnih.gov The versatility of this compound makes it a promising starting point for the discovery of new and effective medicines.

Future Directions and Emerging Research Perspectives for 1 3 Amino 2 Mercaptophenyl Propan 2 One

Exploration of New Synthetic Methodologies and Sustainable Chemistry

The future synthesis of 1-(3-Amino-2-mercaptophenyl)propan-2-one and its derivatives will likely be guided by the principles of green and sustainable chemistry. Current trends aim to replace hazardous reagents and solvents, improve energy efficiency, and minimize waste.

Key Research Thrusts:

Biocatalytic Routes: Chemoenzymatic processes offer a sustainable alternative to traditional synthetic methods. nih.govrsc.org Future research could explore the use of enzymes like nitroreductases for the synthesis of the aniline (B41778) precursor under mild, aqueous conditions, eliminating the need for high-pressure hydrogen gas and precious-metal catalysts. nih.govacs.org

Continuous Flow Synthesis: Transferring synthetic processes to continuous flow reactors can enhance safety, improve reproducibility, and allow for efficient in-line purification. nih.gov This approach could be particularly beneficial for managing reactive intermediates in the synthesis of functionalized anilines.

Green Solvents and Catalysts: The development of synthetic routes in environmentally benign solvents is a cornerstone of green chemistry. organic-chemistry.org Research into metal-free catalytic systems, such as iodine-promoted reactions, could provide sustainable pathways for constructing the core structure or its precursors. organic-chemistry.org

Process Optimization: A focus on improving reaction metrics such as Process Mass Intensity (PMI) will be crucial. This involves designing one-pot or tandem reactions to reduce the number of unit operations and minimize solvent usage.

Table 1: Comparison of Potential Synthetic Approaches

| Feature | Traditional Synthesis (Hypothetical) | Sustainable Synthesis (Proposed) |

| Precursors | Fossil-based starting materials | Renewable precursors (e.g., amino acids) organic-chemistry.org |

| Catalysts | Precious-metal catalysts (e.g., Pd, Pt) | Biocatalysts (e.g., nitroreductase), metal-free catalysts (e.g., Iodine) nih.govorganic-chemistry.org |

| Solvents | Chlorinated or polar aprotic solvents | Aqueous media, bio-derived solvents acs.org |

| Conditions | High temperature and pressure | Room temperature and atmospheric pressure nih.gov |

| Workup | Multi-step extraction and chromatography | Continuous extraction, reduced purification steps nih.gov |

Deeper Mechanistic Understanding of Chemical and Biological Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is fundamental to controlling its reactivity and designing new applications. The interplay between the amino, mercapto, and ketone functionalities presents a rich area for mechanistic investigation.

Areas for Mechanistic Study:

Condensation and Cyclization Reactions: The ortho-relationship of the amino and thiol groups makes this compound a prime candidate for condensation reactions to form heterocyclic structures, such as benzothiazines or related fused systems. nih.govmdpi.comresearchgate.netresearchgate.net Mechanistic studies, potentially involving kinetic analysis and isotopic labeling, could elucidate the pathways of these transformations.

Role of Functional Groups: Investigating the reactivity of each functional group is crucial. For instance, studies could explore the nucleophilicity of the thiol and amine groups and the electrophilicity of the ketone. The local chemical environment can significantly influence reaction outcomes, as seen in the photochemical rearrangement of related aminocyclohexanols where thiophenol concentration plays a key role.

Biological Reaction Pathways: If the compound exhibits biological activity, understanding its mechanism of action at a molecular level will be paramount. For example, many drugs, like Paracetamol, have well-known metabolic pathways that are critical to their function and toxicology. nih.gov Unraveling how this compound is metabolized and interacts with biological targets would be a significant research endeavor.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new derivatives with tailored functionalities.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding the relative reactivity of the different functional groups and predicting the outcomes of chemical reactions.

Molecular Docking: To explore potential biological applications, molecular docking simulations can predict the binding modes and affinities of the compound with various protein targets. nih.gov This can help prioritize experimental screening and guide the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules over time, offering a more dynamic picture than static docking models.

pKa Prediction: The amine group's protonation state is critical for its interaction with biological targets. Computational methods can predict the pKa of the amine, which is crucial for designing molecules that are selectively active in specific pH environments, such as inflamed tissues. nih.gov

Table 2: Application of Computational Modeling

| Computational Method | Predicted Property/Application | Rationale |

| Density Functional Theory (DFT) | Reactivity indices, spectroscopic signatures, reaction pathways | To understand inherent chemical properties and guide synthetic efforts. |

| Molecular Docking | Binding affinity and mode to biological targets | To identify potential protein targets and guide drug discovery. nih.gov |

| Molecular Dynamics (MD) | Conformational stability, interaction dynamics | To assess the stability of ligand-protein complexes and solvent effects. |

| pKa Calculation | Ionization state at physiological pH | To design derivatives with pH-dependent activity for targeted effects. nih.gov |

Development of Novel Analytical Probes and Characterization Techniques

The development of sensitive and selective analytical methods is essential for the detection and quantification of this compound in various matrices, from reaction mixtures to biological samples.

Future Analytical Directions:

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard technique for the separation and analysis of related aromatic isomers like aminophenols. rsc.orgnih.govoup.comresearchgate.net Future work could focus on developing specific HPLC methods, perhaps using mixed-mode stationary phases, for the accurate quantification of this compound and its potential metabolites. nih.gov